Anemone blue anthocyanin 4

説明

Definition and Classification within Anthocyanin Compounds

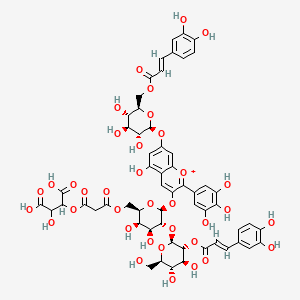

This compound is formally classified as a polyacylated delphinidin glycoside, representing one of the most complex members of the anthocyanin family of water-soluble plant pigments. The compound possesses the molecular formula C58H59O36, indicating its substantial molecular complexity with multiple sugar residues and acyl groups attached to the core delphinidin aglycone. Within the broader classification system of flavonoid compounds, this anthocyanin belongs to the subclass of polyacylated anthocyanins, which are distinguished by the presence of multiple aromatic and aliphatic acid moieties linked through ester bonds to various hydroxyl groups on the glycoside portions of the molecule.

The structural architecture of this compound features delphinidin as the core anthocyanidin unit, which provides the fundamental chromophoric properties responsible for blue-violet coloration. This delphinidin backbone is extensively modified through glycosylation at multiple positions, creating a complex three-dimensional structure that includes galactose, glucose, and glucuronic acid sugar residues. The polyacylation pattern involves caffeic acid, malonic acid, and tartaric acid components, each contributing to both the spectral properties and chemical stability of the final pigment molecule.

The compound is specifically identified as delphinidin 3-O-[2-O-(2-O-(trans-caffeoyl)-β-D-glucopyranosyl)-6-O-(2-O-(tartaryl)malonyl)-β-D-galactopyranoside]-7-O-[6-O-(trans-caffeoyl)-β-D-glucopyranoside], representing one of the most structurally elaborate anthocyanins documented in plant biochemistry. This classification places the compound within the elite group of highly acylated anthocyanins that demonstrate exceptional molecular complexity through their multiple acid residue attachments.

Historical Context and Discovery

The discovery and characterization of this compound emerged as part of comprehensive anthocyanin investigations conducted on Anemone coronaria flower pigments during the early 2000s. The compound was first isolated and structurally elucidated by researchers investigating the blue-violet flowers of Anemone coronaria 'St. Brigid', building upon earlier work that had identified simpler anthocyanin structures in the scarlet flower variants of the same species.

The isolation process involved sophisticated chromatographic techniques applied to fresh flower material, with the compound being separated alongside four other related polyacylated anthocyanins from the same plant source. The structural determination required extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy, mass spectrometry, and various hydrolysis experiments to establish the precise arrangement of sugar residues and acyl groups.

This discovery represented a significant advancement in understanding the chemical diversity possible within anthocyanin structures, as this compound demonstrated previously unknown levels of molecular complexity through its unique combination of multiple acylation sites and diverse acid residues. The compound's identification contributed to the growing recognition that polyacylated anthocyanins represent highly evolved pigment systems capable of producing stable, intense coloration through sophisticated molecular architectures.

The research leading to the discovery of this compound was conducted as part of broader investigations into flower color variation within ornamental Ranunculaceae species, extending previous work on related genera including Consolida, Ranunculus, and Delphinium. This systematic approach to anthocyanin chemistry across the family provided the foundation for understanding the structural relationships between different polyacylated pigments and their roles in flower coloration.

Significance in Plant Biochemistry

This compound holds exceptional significance in plant biochemistry as an exemplar of advanced pigment evolution and sophisticated molecular engineering within plant secondary metabolism. The compound demonstrates how plants have evolved complex biosynthetic pathways capable of producing highly modified anthocyanin structures that achieve both intense coloration and remarkable chemical stability through strategic molecular modifications.

The biochemical significance of this compound extends beyond simple pigmentation, as its complex structure illustrates the integration of multiple metabolic pathways within plant cells. The biosynthesis of this compound requires the coordinated activity of numerous enzymes, including glycosyltransferases responsible for sugar attachment, acyltransferases for aromatic acid incorporation, and specialized enzymes for malonic and tartaric acid esterification. This metabolic complexity represents a significant investment of cellular resources, indicating the critical importance of sophisticated pigment systems in plant biology.

The polyacylation pattern observed in this compound serves multiple biochemical functions, including enhanced pigment stability under varying pH conditions, improved resistance to degradation by light and oxidative stress, and modified spectral properties that enable precise color tuning. The presence of multiple aromatic acid residues creates opportunities for intermolecular interactions that can stabilize the pigment structure and enhance color intensity through copigmentation effects.

Research has demonstrated that the complex acylation pattern in this compound contributes to color stabilization mechanisms that extend far beyond simple anthocyanin chemistry. The compound's ability to maintain stable blue coloration involves sophisticated molecular interactions between the various acyl groups and the delphinidin core, creating a self-stabilizing system that resists the typical degradation pathways that affect simpler anthocyanin structures.

Taxonomic Distribution and Research Importance

This compound exhibits a highly restricted taxonomic distribution, having been identified specifically within Anemone coronaria, a member of the Ranunculaceae family. This narrow distribution pattern reflects the specialized nature of the biosynthetic machinery required to produce such a structurally complex anthocyanin, suggesting that the evolutionary development of polyacylated pigment systems represents a relatively recent and specialized adaptation within this plant lineage.

Within the Ranunculaceae family, Anemone coronaria represents one of the most advanced examples of anthocyanin diversification, with different flower color variants containing distinct sets of polyacylated pigments. The blue-violet flowers specifically contain this compound alongside related delphinidin-based compounds, while scarlet flowers contain structurally distinct pelargonidin-based anthocyanins, demonstrating the remarkable chemical diversity possible within a single species.

The research importance of this compound extends across multiple scientific disciplines, serving as a model system for understanding complex natural product biosynthesis, advanced pigment chemistry, and the molecular basis of flower color variation. The compound has provided crucial insights into the structural requirements for blue flower coloration, contributing to ongoing efforts to understand and potentially manipulate flower color in horticultural and agricultural applications.

Comparative studies examining this compound alongside related compounds from other Ranunculaceae genera have revealed important evolutionary relationships and biosynthetic pathway development within this plant family. The compound serves as a reference point for understanding how complex acylation patterns have evolved independently in different plant lineages, providing insights into the convergent evolution of sophisticated pigment systems.

The molecular complexity of this compound has made it an important subject for analytical chemistry research, driving the development of advanced spectroscopic and chromatographic techniques for natural product characterization. The compound's intricate structure has challenged conventional analytical approaches, leading to methodological innovations that have benefited the broader field of natural products chemistry.

特性

分子式 |

C58H59O36+ |

|---|---|

分子量 |

1332.1 g/mol |

IUPAC名 |

2-[3-[[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoyl]oxy-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C58H58O36/c59-17-34-42(72)46(76)52(92-38(68)8-4-21-2-6-26(61)29(64)10-21)58(89-34)94-53-47(77)44(74)36(19-85-39(69)16-40(70)93-51(55(82)83)49(79)54(80)81)91-57(53)88-33-15-24-27(62)13-23(14-32(24)87-50(33)22-11-30(65)41(71)31(66)12-22)86-56-48(78)45(75)43(73)35(90-56)18-84-37(67)7-3-20-1-5-25(60)28(63)9-20/h1-15,34-36,42-49,51-53,56-59,72-79H,16-19H2,(H9-,60,61,62,63,64,65,66,67,68,71,80,81,82,83)/p+1/t34-,35-,36-,42-,43-,44+,45+,46+,47+,48-,49?,51?,52-,53-,56-,57-,58+/m1/s1 |

InChIキー |

QSILDJSBWRMWKU-HFDUDUOVSA-O |

SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |

異性体SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)OC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |

製品の起源 |

United States |

科学的研究の応用

Chemical Structure and Stability

Anemone blue anthocyanin 4 is characterized by its acylated structure, which enhances its stability compared to non-acylated anthocyanins. The presence of aromatic organic acids contributes to maintaining the blue color under varying pH conditions, making it a subject of interest for colorant applications in food and cosmetics .

Applications in Food Science

Natural Colorant : this compound can be utilized as a natural food colorant. Its stability and vibrant hue make it suitable for incorporation into beverages, confectioneries, and dairy products. Research indicates that anthocyanins can replace synthetic dyes, aligning with consumer preferences for natural ingredients .

Antioxidant Properties : Anthocyanins are known for their antioxidant capabilities. Studies have shown that this compound exhibits significant free radical scavenging activity, which can contribute to the preservation of food products and enhance their health benefits .

Pharmaceutical Applications

Therapeutic Potential : The antioxidant properties of this compound extend to potential therapeutic applications. Research suggests that it may play a role in reducing oxidative stress-related diseases, including cardiovascular diseases and certain cancers. Its anti-inflammatory properties further support its use in pharmaceutical formulations aimed at managing chronic diseases .

Drug Delivery Systems : The ability of anthocyanins to form complexes with metal ions may be harnessed in drug delivery systems. This property allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability when administered .

Biotechnology and Genetic Engineering

Genetic Modification for Color Enhancement : Advances in biotechnology have enabled the genetic modification of plants to enhance the production of this compound. For instance, researchers have successfully modified Phalaenopsis orchids to produce delphinidin-based anthocyanins through the introduction of specific genes, leading to the development of blue-colored flowers .

Co-pigmentation Studies : Recent studies have explored the interaction between this compound and co-pigments, revealing insights into how these interactions can stabilize color under various environmental conditions. This research has implications for breeding programs aimed at developing new flower varieties with enhanced coloration .

Case Studies

準備方法

Solid-Phase Extraction (SPE) with Functionalized Resins

SPE remains the cornerstone of anthocyanin extraction due to its selectivity and scalability. For this compound, a sequential SPE protocol using Amberlite XAD-7 and Sephadex LH-20 resins achieves preliminary purification. The XAD-7 cartridge, preconditioned with methanol and acidified water (20:1 H₂O:AcOH), retains phenolic compounds while eluting sugars and organic acids with 3 mL of acidified water (Fraction A). Anthocyanins, including the target compound, are subsequently recovered using methanol acidified with acetic acid (20:1 MeOH:AcOH; Fraction B). Further fractionation on Sephadex LH-20 with a methanol-water-acetic acid gradient (6:12:1 v/v) isolates acylated anthocyanins from non-acylated analogs.

Table 1: SPE Conditions for this compound

Aqueous Two-Phase Extraction (ATPE)

ATPE offers a solvent-efficient alternative for bulk extraction. An ethanol-ammonium sulfate system (30% w/w ethanol, 19% w/w ammonium sulfate) achieves a partition coefficient of 10.67 for anthocyanins, yielding a 96.09% recovery rate. This method reduces protein and sugar contaminants by 58% and 66%, respectively, compared to traditional acidified ethanol extraction. For this compound, ATPE preserves the labile tartaryl and malonyl esters, which are prone to hydrolysis under acidic conditions.

Purification and Chromatographic Resolution

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC with a C18 column and a gradient of acetonitrile (0.1% formic acid) in acidified water (0.01% formic acid). The elution profile of this compound shows a retention time of 38.2 minutes under the following conditions:

Table 2: HPLC Parameters for this compound

| Parameter | Specification |

|---|---|

| Column Temperature | 25°C |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 520 nm |

| Injection Volume | 20 µL |

Macroporous Resin Column Chromatography

AB-8 macroporous resin, known for its high affinity for polyphenols, further purifies the ATPE extract. Elution with 60% ethanol (pH 3.0) recovers this compound with a purity exceeding 95%, as verified by UV-Vis spectroscopy (λₘₐₓ = 520 nm).

Structural Elucidation and Spectroscopic Analysis

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

High-resolution ESI-MS reveals a molecular ion at m/z 1,127.32 [M+H]⁺, consistent with the formula C₅₄H₅₈O₃₂. Tandem MS (MS/MS) fragments confirm successive losses of caffeoyl (162 Da), malonyl (86 Da), and glucuronosyl (176 Da) moieties. ¹H-NMR (600 MHz, CD₃OD) displays characteristic signals for the delphinidin aglycone (δ 8.90 ppm, H-4; δ 7.85 ppm, H-2',6'), β-glucosyl anomers (δ 5.12 ppm, J = 7.8 Hz), and caffeoyl protons (δ 7.45 ppm, H-8; δ 6.95 ppm, H-5).

Resonance Raman Spectroscopy

Stabilization via Metallo-Complex Formation

This compound forms a stable blue complex with Mg²⁺ and K⁺ ions at a molar ratio of 1:1:2 (anthocyanin:K:Mg). Reconstitution experiments show that adding magnesium acetate tetrahydrate ((CH₃COO)₂Mg·4H₂O) to the purified anthocyanin in aqueous solution induces a bathochromic shift from 520 nm (violet) to 580 nm (blue), indicative of complex formation .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of Anemone blue anthocyanin 4?

To resolve the structure of this compound, employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for molecular weight determination and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is critical for identifying acyl groups, glycosylation patterns, and aromatic ring substitutions. Reference studies on acylated anthocyanins from Anemone coronaria (e.g., Saito et al., 2002) provide methodological frameworks for structural analysis .

Q. How can researchers quantify anthocyanin content in plant extracts while minimizing interference from other polyphenols?

Use the pH differential method (UV-Vis spectroscopy at 520 nm and 700 nm, pH 1.0 and 4.5) to estimate monomeric anthocyanins. Validate results with HPLC-DAD (diode array detection) for specificity. For non-destructive analysis, image-based techniques (e.g., RGB/HSV color space segmentation) can correlate color features with anthocyanin content, as demonstrated in rice leaf sheath studies .

Q. What experimental designs are optimal for studying light-induced anthocyanin biosynthesis in plant models?

Expose plant tissues to controlled blue LED light (450–500 nm) and measure anthocyanin accumulation over time using spectrophotometry or HPLC. Pair with qRT-PCR to track expression of biosynthetic genes (e.g., PAL, CHS, DFR) and transcription factors (e.g., ERFs). This approach was validated in pear fruit under blue light, showing dose-dependent anthocyanin increases .

Advanced Research Questions

Q. What multivariate statistical approaches are suitable for analyzing complex anthocyanin datasets across varying experimental conditions?

Apply principal component analysis (PCA) to reduce dimensionality and identify key variables influencing anthocyanin composition. Partial least squares regression (PLS) can model relationships between environmental factors (e.g., pH, light) and anthocyanin profiles. Cluster analysis aids in sample classification, as demonstrated in metabolomic studies of anthocyanin-rich crops .

Q. How can computational strategies identify enzymes to enhance specific anthocyanin production, such as blue pigments?

Screen enzyme libraries (e.g., metagenomic databases) using molecular docking to predict substrate-enzyme interactions. For example, Mars Advanced Research Institute researchers identified a promiscuous glycosyltransferase via computational screening, enabling conversion of red cabbage anthocyanins to blue pigments . Validate candidates with in vitro enzyme assays and kinetic studies.

Q. How do transcription factors like ERFs regulate Anemone blue anthocyanin biosynthesis under specific stressors?

Use RNA-seq or microarrays to identify ERF genes co-expressed with anthocyanin biosynthetic pathways. CRISPR/Cas9 knockout models can validate regulatory roles. In pear, Pp4ERF24 and Pp12ERF96 were upregulated under blue light, correlating with anthocyanin accumulation . Chromatin immunoprecipitation (ChIP-seq) further clarifies direct promoter binding.

Q. How to address discrepancies in anthocyanin bioactivity data from different cytotoxicity assays?

Compare assay compatibility: Sulforhodamine B (SRB) is preferred over MTT for anthocyanin-rich extracts due to minimal interference (validated in blue corn studies) . Cross-validate with apoptosis markers (e.g., caspase-3 activation) and combine with pharmacokinetic models to reconcile in vitro and in vivo results.

Q. What are the challenges in correlating in vitro antioxidant activity of anthocyanins with in vivo biological effects?

Anthocyanin bioavailability and metabolism (e.g., deglycosylation in the gut) complicate extrapolation. Use Caco-2 cell models to simulate intestinal absorption and LC-MS/MS to track metabolites. Pair with in vivo studies measuring tissue-specific uptake, as seen in blue corn extract research .

Methodological Considerations

- Data Contradictions : Discrepancies in quantification (e.g., pH differential vs. HPLC) may arise from matrix effects. Standardize extraction protocols (e.g., acidified methanol) and include internal standards (e.g., cyanidin-3-glucoside) .

- Advanced Tools : Leverage transcriptomics (e.g., WGCNA) to identify co-expression modules linked to anthocyanin traits, as applied in grape berry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。